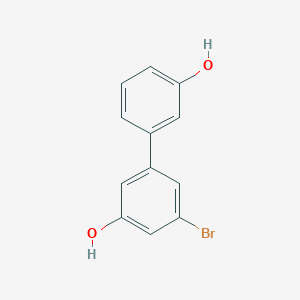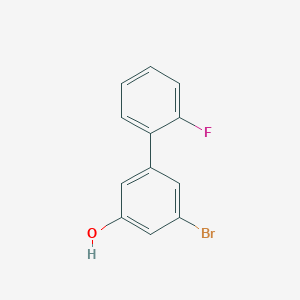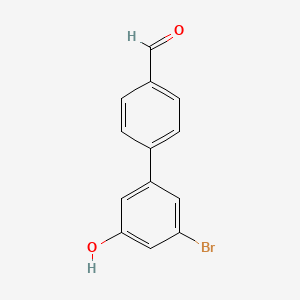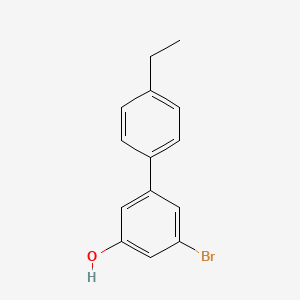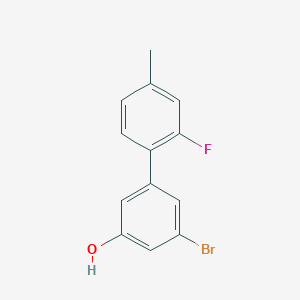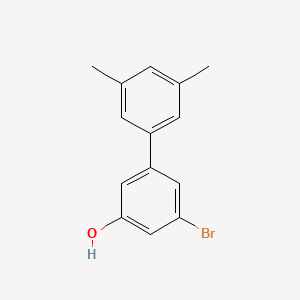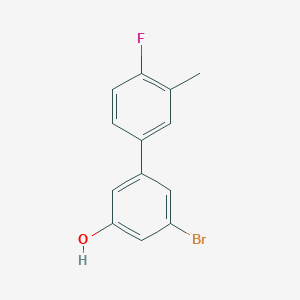
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-B5FMPP) is a synthetic compound with a variety of potential applications in scientific research. It is a white crystalline solid with a molecular weight of 298.09 g/mol and the molecular formula C10H9BrF. 3-B5FMPP is a derivative of phenol, a type of aromatic hydrocarbon, and is characterized by its bromine and fluorine substituents. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science, among others.
Scientific Research Applications
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and other diseases. In organic synthesis, 3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% is a useful starting material for the synthesis of various compounds, such as heterocycles and aromatic compounds. In materials science, this compound has been investigated for its potential use in the production of polymers and other materials.
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% is not yet fully understood. However, it is known that this compound has a variety of biological activities, including anti-inflammatory and anti-cancer activities. It is believed that the bromine and fluorine substituents of 3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% are responsible for its biological activities, as they can interact with biological molecules and affect their function.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% has been studied for its potential biological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in some cell lines. In vivo studies have shown that 3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% can reduce inflammation and reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its high purity and availability. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is relatively expensive and its effects are not yet fully understood, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95%. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential use in materials science. Additionally, further studies could be conducted to determine the safety and efficacy of this compound for use in humans. Finally, further research could be conducted to explore the potential of this compound for use in green chemistry and sustainable materials.
Synthesis Methods
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized using a variety of methods. One such method is the reaction of 2-fluoro-5-methylbenzaldehyde with bromine in an aqueous solution of sodium hydroxide. This reaction produces the corresponding bromo-derivative of the aldehyde, which is then reacted with phenol in an aqueous solution of sodium hydroxide. This reaction yields 3-Bromo-5-(2-fluoro-5-methylphenyl)phenol, 95% as the main product. Other synthesis methods also exist, such as the reaction of 2-fluoro-5-methylbenzaldehyde with potassium bromide in acetic acid.
properties
IUPAC Name |
3-bromo-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZSVJQZCQEICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686377 |
Source


|
| Record name | 5-Bromo-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1262003-47-3 |
Source


|
| Record name | 5-Bromo-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

